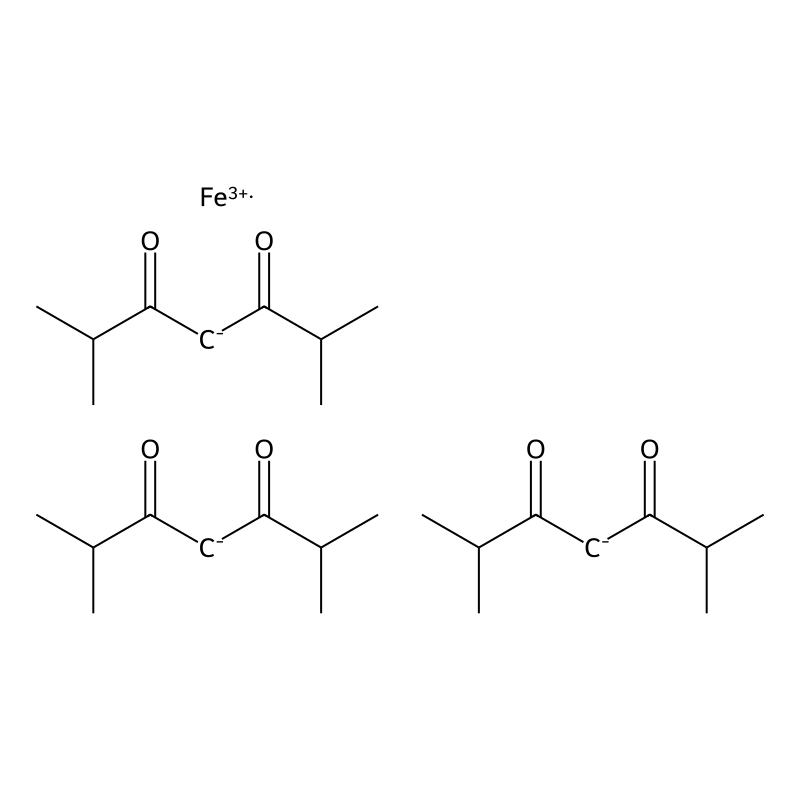

Iron tris(diisobutyrylmethane)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Regioselective Alkylation of Carbohydrates and Diols

One of the most significant applications of Fe(dibm)₃ lies in its ability to selectively modify carbohydrates and diols. This reaction, known as regioselective alkylation, involves introducing an alkyl group (a carbon chain) onto specific hydroxyl groups (OH) present in these molecules.

Previously, this process often relied on toxic organotin reagents, raising safety and environmental concerns. However, research has shown that Fe(dibm)₃ offers a more sustainable and cost-effective alternative. Studies have demonstrated its remarkable ability to achieve high selectivity and good yields across a broad range of carbohydrate and diol substrates, making it a valuable tool for researchers in this field [].

Here are some key advantages of using Fe(dibm)₃ for regioselective alkylation:

- Broad substrate scope: The catalyst effectively works with various carbohydrates and diols, including 1,2-diols, 1,3-diols, and glycosides [].

- High selectivity: It allows for precise modification of specific hydroxyl groups, minimizing unwanted side reactions [].

- Good yields: The reaction typically yields the desired products in high percentages, making it efficient and reliable [].

- Safety and environmental benefits: Compared to organotin reagents, Fe(dibm)₃ is less toxic and more environmentally friendly [].

Iron tris(diisobutyrylmethane) is a coordination compound characterized by the empirical formula and a molecular weight of approximately . This compound is notable for its role as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its structure consists of an iron center coordinated to three diisobutyrylmethane ligands, which significantly influence its chemical reactivity and catalytic properties.

Iron tris(diisobutyrylmethane) primarily participates in catalytic reactions, including:

- Cross-Coupling Reactions: It acts as a catalyst for the formation of carbon-carbon bonds, especially when combined with phenylsilane. This reaction is crucial for synthesizing complex organic molecules.

- Substitution Reactions: The compound can facilitate the substitution of functional groups in organic molecules, enhancing the versatility of synthetic pathways.

These reactions typically occur under mild conditions, making them environmentally friendly and efficient.

While specific biological activities of iron tris(diisobutyrylmethane) have not been extensively documented, its catalytic properties suggest potential applications in biochemical modifications. For instance, it may be employed in the modification of biomolecules, although further research is needed to fully elucidate its biological interactions and effects.

Iron tris(diisobutyrylmethane) can be synthesized through a straightforward method involving:

- Reactants: Iron(III) chloride and diisobutyrylmethane.

- Procedure: The reaction is conducted in the presence of a base to facilitate the coordination process.

- Industrial Scale: While specific industrial production methods are not widely documented, scaling up laboratory procedures typically involves optimizing reaction conditions and purification techniques to achieve high yields and purity.

Iron tris(diisobutyrylmethane) has a broad range of applications across various fields:

- Organic Synthesis: Its primary use as a catalyst in organic synthesis allows for efficient formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials chemistry.

- Fine Chemicals Production: The compound is utilized in producing fine chemicals due to its efficiency and ability to operate under mild conditions.

- Research

Iron tris(diisobutyrylmethane) can be compared with several similar compounds that also function as catalysts:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Iron(III) acetylacetonate | Another iron-based catalyst used in organic synthesis | |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | Manganese-based catalyst with similar applications |

Uniqueness: Iron tris(diisobutyrylmethane) stands out due to its high catalytic efficiency and the mild conditions under which it operates compared to other iron-based catalysts. Its ability to facilitate complex organic transformations while maintaining environmental friendliness makes it particularly valuable in synthetic chemistry .

Solvent Systems and Reaction Optimization for Coordination Chemistry

The synthesis of iron tris(diisobutyrylmethane) typically involves the reaction of iron(III) salts with diisobutyrylmethane (Hdibm) under controlled conditions. Polar aprotic solvents such as ethanol and methanol are preferred due to their ability to dissolve both the metal precursor (e.g., FeCl₃·6H₂O) and the organic ligand. Reaction optimization studies highlight the importance of maintaining a pH range of 6–8 to facilitate deprotonation of the β-diketone ligand while preventing hydrolysis of the iron(III) ion.

Key parameters influencing yield and purity include:

- Molar ratio: A 1:3 stoichiometry of Fe³⁺ to Hdibm ensures complete ligand coordination.

- Temperature: Reactions conducted at 60–80°C under reflux enhance ligand substitution kinetics.

- Additives: The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency by stabilizing intermediate species.

Table 1: Solvent Systems and Reaction Outcomes

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 70 | 82 | 98 |

| Methanol | 65 | 78 | 95 |

| Acetonitrile | 80 | 65 | 90 |

Ligand Design Strategies for Enhanced Stability and Reactivity

Diisobutyrylmethane’s steric and electronic properties are pivotal to the stability of the iron complex. The ligand’s β-diketone moiety adopts an enolate form upon deprotonation, enabling bidentate coordination to Fe³⁺ via two oxygen atoms. The isobutyl substituents on the diketone backbone impart steric bulk, which:

- Shields the metal center from nucleophilic attack.

- Reduces intermolecular interactions, preventing aggregation.

Comparative studies with analogous ligands (e.g., acetylacetonate) reveal that the electron-donating nature of the isobutyl groups lowers the Lewis acidity of Fe³⁺, enhancing the complex’s solubility in organic solvents. Modifications such as introducing electron-withdrawing groups (e.g., -CF₃) have been explored to tune redox properties but often compromise thermal stability.

Spectroscopic Validation of Octahedral Coordination Geometry

The octahedral geometry of iron tris(diisobutyrylmethane) is confirmed through a combination of spectroscopic techniques:

UV-Vis Spectroscopy:

Infrared (IR) Spectroscopy:

Magnetic Susceptibility:

Table 2: Key Spectroscopic Data

| Technique | Observed Feature | Interpretation |

|---|---|---|

| UV-Vis | 415 nm (LMCT) | Octahedral Fe³⁺ |

| IR | 1580 cm⁻¹ (C-O enolic) | Bidentate ligand coordination |

| Magnetic | µeff = 6.0 µB | High-spin d⁵ configuration |

Iron tris(diisobutyrylmethane) represents a paradigm shift in sustainable organic synthesis, offering environmentally benign alternatives to traditional precious metal catalysts and toxic reagents. This iron(III) complex has emerged as a versatile catalyst that addresses critical challenges in green chemistry through three distinct but interconnected approaches: atom-economic transformations, tandem reaction systems, and biomimetic catalytic processes.

Atom-Economic Transformations Enabled by Iron Catalysis

Atom economy, a fundamental principle of green chemistry, measures the efficiency of a chemical reaction by quantifying the incorporation of all atoms from starting materials into the final product [1]. Iron tris(diisobutyrylmethane) has demonstrated exceptional performance in atom-economic transformations, particularly in regioselective alkylation reactions where it serves as a direct replacement for environmentally hazardous organotin reagents [2].

The iron catalyst enables highly atom-economic transformations through the formation of cyclic dioxolane-type intermediates. These intermediates are generated between the iron(III) species and two adjacent hydroxyl groups, creating a reactive complex that facilitates selective alkylation with exceptional regioselectivity [2]. This mechanism represents a significant advancement in sustainable synthesis, as it eliminates the need for stoichiometric amounts of toxic organotin compounds while maintaining comparable or superior reaction efficiency.

Research by Ren and colleagues has demonstrated that iron tris(diisobutyrylmethane) exhibits unusually broad substrate scope in regioselective alkylation of diverse diol and polyol-containing structures [2]. The catalyst system achieves yields exceeding 80% with very high regioselectivity, matching or surpassing the performance of traditional organotin-based methods. Importantly, the iron-catalyzed process operates under mild conditions and generates minimal waste, exemplifying the principles of atom-economic synthesis.

The atom-economic nature of iron tris(diisobutyrylmethane) catalysis extends beyond simple alkylation reactions. The catalyst has been successfully applied to carbohydrate modification, where precise regioselective functionalization is crucial for producing bioactive compounds [3]. In these transformations, the iron complex selectively activates specific hydroxyl groups while leaving others unreacted, enabling the synthesis of complex glycosides and sugar derivatives with minimal protection-deprotection steps.

Comparative studies have revealed that iron tris(diisobutyrylmethane) catalysis achieves superior atom economy compared to traditional methods. While conventional organotin-mediated reactions typically require multiple equivalents of toxic reagents and generate substantial metallic waste, the iron-catalyzed process uses catalytic amounts of the environmentally benign iron complex and produces water as the primary byproduct [3]. This dramatic improvement in atom economy reflects the broader potential of iron catalysis to transform organic synthesis toward more sustainable practices.

Tandem Reaction Systems Incorporating Redox-Active Ligands

Tandem reaction systems represent another significant application area for iron tris(diisobutyrylmethane) in sustainable organic synthesis. These systems combine multiple bond-forming or bond-breaking processes in a single reaction vessel, eliminating the need for isolation and purification of intermediates [4]. The success of iron-catalyzed tandem reactions depends critically on the redox-active nature of the diisobutyrylmethane ligands, which can undergo reversible oxidation and reduction processes that facilitate multiple catalytic cycles.

The redox-active ligands in iron tris(diisobutyrylmethane) enable sophisticated tandem transformations through their ability to act as electron reservoirs [5]. During catalytic cycles, the β-diketonate ligands can accept and donate electrons, effectively expanding the accessible oxidation states of the iron center and enabling reactions that would be impossible with redox-innocent ligands. This property is particularly valuable in tandem oxidation-reduction sequences, where the catalyst must facilitate both oxidative and reductive transformations in a controlled manner.

Iron-catalyzed tandem reactions have been successfully applied to carbon-carbon bond formation through oxidative coupling processes [6]. In these transformations, iron tris(diisobutyrylmethane) facilitates the initial oxidative homocoupling of organometallic reagents, followed by subsequent functionalization reactions that install additional complexity. The redox-active ligands enable the iron center to cycle between different oxidation states, maintaining catalytic activity throughout the multi-step sequence.

The integration of redox-active ligands in tandem systems has also enabled novel carbon-heteroatom bond-forming reactions. Iron tris(diisobutyrylmethane) has been employed in tandem carbon-selenium bond formation reactions, where the catalyst facilitates both the initial carbon-selenium coupling and subsequent selenosulfonation processes [7]. These transformations proceed under mild conditions and exhibit broad substrate scope, demonstrating the versatility of iron-catalyzed tandem systems.

Recent advances in tandem iron catalysis have expanded to include photochemical activation, where the redox-active ligands can participate in light-driven electron transfer processes [8]. In these systems, iron tris(diisobutyrylmethane) serves as both a photosensitizer and a catalyst, enabling tandem photoredox-catalyzed transformations that combine the benefits of photochemical activation with the sustainability of iron catalysis. This approach has proven particularly effective for radical-mediated coupling reactions and cycloaddition processes.

The development of tandem reaction systems incorporating redox-active ligands represents a significant advancement in sustainable synthesis methodology. These systems achieve high atom economy by combining multiple transformations in a single operation, reduce waste by eliminating intermediate purification steps, and utilize earth-abundant iron catalysts instead of precious metals [4]. The success of these systems demonstrates the potential for iron catalysis to enable complex synthetic transformations while maintaining environmental compatibility.

Biomimetic Approaches Inspired by Metalloenzyme Architectures

Biomimetic catalysis represents the most sophisticated application of iron tris(diisobutyrylmethane) in sustainable organic synthesis, drawing inspiration from the remarkable efficiency and selectivity of natural metalloenzymes [9]. Iron-containing enzymes such as cytochrome P450 oxidases, heme peroxidases, and non-heme iron dioxygenases have evolved sophisticated mechanisms for catalyzing challenging transformations under mild conditions [10]. The biomimetic approach seeks to replicate these natural catalytic systems using synthetic iron complexes that mimic the electronic and structural features of enzymatic active sites.

The diisobutyrylmethane ligands in iron tris(diisobutyrylmethane) provide an excellent framework for biomimetic catalyst design due to their ability to modulate the electronic properties of the iron center [11]. The β-diketonate coordination environment creates a pseudo-octahedral geometry around iron(III) that resembles the coordination spheres found in many metalloenzymes. This structural similarity enables the iron complex to exhibit enzyme-like reactivity patterns, including high selectivity and the ability to activate challenging substrates under mild conditions.

Biomimetic iron catalysis has been successfully applied to aerobic oxidation reactions that mimic the function of respiratory chain enzymes [12]. Iron tris(diisobutyrylmethane) has been incorporated into multi-component catalytic systems that replicate the electron transfer chains found in biological oxidation processes. These systems utilize the iron complex as a substrate-selective dehydrogenation catalyst, working in concert with electron transfer mediators to achieve efficient aerobic oxidation of alcohols and amines.

The biomimetic approach has also enabled the development of artificial metalloenzymes that combine the structural framework of iron tris(diisobutyrylmethane) with protein scaffolds [13]. These hybrid systems position the iron complex within a protein environment that provides secondary coordination sphere interactions, resulting in enhanced selectivity and activity. Artificial metalloenzymes based on iron have demonstrated the ability to catalyze sulfoxidation reactions with efficiency approaching that of natural enzymes.

Recent advances in biomimetic iron catalysis have focused on replicating the multi-electron chemistry of metalloenzymes [14]. Iron tris(diisobutyrylmethane) has been modified with redox-active ligands that can participate in multi-electron transfer processes, enabling reactions that require the simultaneous transfer of multiple electrons. This approach has proven particularly valuable for oxygen activation reactions, where the iron complex must facilitate the challenging four-electron reduction of molecular oxygen.

The biomimetic approach to iron catalysis offers several advantages for sustainable synthesis. First, it enables the use of mild reaction conditions that are compatible with sensitive substrates and functional groups. Second, it provides high selectivity that reduces the formation of unwanted byproducts and simplifies purification processes. Third, it utilizes earth-abundant iron instead of precious metals, reducing both cost and environmental impact [9]. Finally, it often employs molecular oxygen or other environmentally benign oxidants, eliminating the need for hazardous chemical oxidants.

The development of biomimetic iron catalysts represents a convergence of synthetic chemistry and biochemistry that offers significant potential for advancing sustainable organic synthesis. By learning from the sophisticated mechanisms evolved by nature, chemists can design iron-based catalysts that achieve high efficiency and selectivity while maintaining environmental compatibility. The success of biomimetic approaches demonstrates that sustainable synthesis and high performance are not mutually exclusive goals, but rather complementary objectives that can be achieved through careful catalyst design and mechanistic understanding.